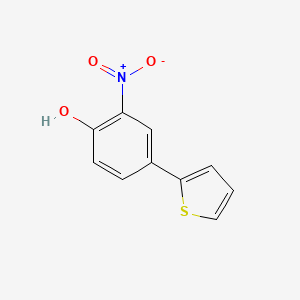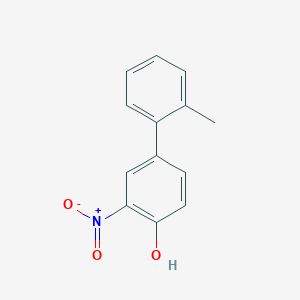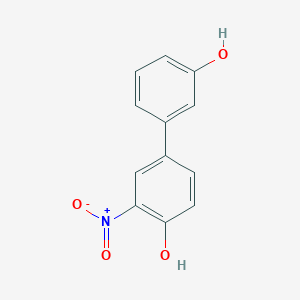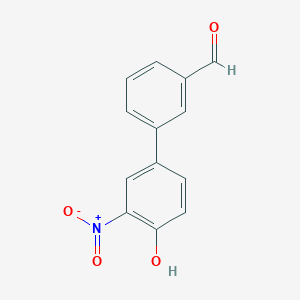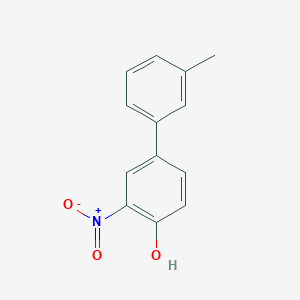
4-(3-Methylphenyl)-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-2-nitrophenol, also known as 4-MNP, is a highly versatile and valuable chemical compound. It is widely used in various scientific research applications, such as organic synthesis, drug design and development, and biochemistry. 4-MNP has a wide range of biochemical and physiological effects, and its structure and properties make it an ideal compound for laboratory experiments.
科学的研究の応用
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of scientific research applications. It is used in organic synthesis, drug design and development, and biochemistry. In organic synthesis, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and fragrances. In drug design and development, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to synthesize drugs and drug analogs. In biochemistry, 4-(3-Methylphenyl)-2-nitrophenol, 95% is used to study the structure and function of proteins and enzymes.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the compound binds to proteins and enzymes and alters their structure and function. This can lead to changes in biochemical pathways and physiological processes.
Biochemical and Physiological Effects
4-(3-Methylphenyl)-2-nitrophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been shown to inhibit the activity of enzymes involved in DNA replication, resulting in increased cell death. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of enzymes involved in neurotransmitter synthesis, resulting in decreased levels of neurotransmitters in the brain.
実験室実験の利点と制限
4-(3-Methylphenyl)-2-nitrophenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable, making it an ideal compound for organic synthesis. It is also highly soluble in aqueous solutions, making it suitable for use in biochemical and physiological experiments. However, 4-(3-Methylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
将来の方向性
There are several potential future directions for the use of 4-(3-Methylphenyl)-2-nitrophenol, 95%. It could be used to study the structure and function of proteins and enzymes involved in drug metabolism, DNA replication, and neurotransmitter synthesis. It could also be used to develop new drugs and drug analogs, as well as to synthesize a variety of compounds for industrial and commercial applications. In addition, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, 4-(3-Methylphenyl)-2-nitrophenol, 95% could be used to study the effects of environmental pollutants on biochemical pathways and physiological processes.
合成法
The synthesis of 4-(3-Methylphenyl)-2-nitrophenol, 95% involves a two-step process. The first step involves the reaction of 3-methylphenol with nitric acid to form 4-nitro-3-methylphenol. The second step involves the oxidation of 4-nitro-3-methylphenol to form 4-(3-Methylphenyl)-2-nitrophenol, 95%. The reaction is carried out in aqueous solution at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction is catalyzed by an oxidizing agent such as potassium dichromate or potassium permanganate. The reaction is complete in about 20 minutes and yields a product with a purity of 95%.
特性
IUPAC Name |
4-(3-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLAQCYORSZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686216 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-09-5 |
Source


|
| Record name | 3'-Methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)

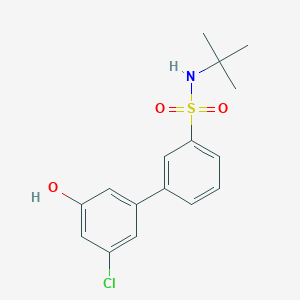
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)
